molecular formula C25H34O4 B14392641 2-(Hexyloxy)phenyl 2-(hexyloxy)benzoate CAS No. 89509-08-0

2-(Hexyloxy)phenyl 2-(hexyloxy)benzoate

Cat. No.: B14392641
CAS No.: 89509-08-0
M. Wt: 398.5 g/mol
InChI Key: YJHSXEXXJMYCSQ-UHFFFAOYSA-N
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Description

2-(Hexyloxy)phenyl 2-(hexyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two hexyloxy groups attached to a phenyl and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hexyloxy)phenyl 2-(hexyloxy)benzoate typically involves the esterification of 2-(hexyloxy)benzoic acid with 2-(hexyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems and reactors ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)phenyl 2-(hexyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Hexyloxy)phenyl 2-(hexyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(hexyloxy)phenyl 2-(hexyloxy)benzoate involves its interaction with specific molecular targets. The hexyloxy groups enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. This property makes it effective in drug delivery applications. The ester bond can be hydrolyzed in vivo to release the active phenol and benzoic acid derivatives, which can then exert their biological effects .

Comparison with Similar Compounds

Properties

CAS No.

89509-08-0

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

(2-hexoxyphenyl) 2-hexoxybenzoate

InChI

InChI=1S/C25H34O4/c1-3-5-7-13-19-27-22-16-10-9-15-21(22)25(26)29-24-18-12-11-17-23(24)28-20-14-8-6-4-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3

InChI Key

YJHSXEXXJMYCSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2OCCCCCC

Origin of Product

United States

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